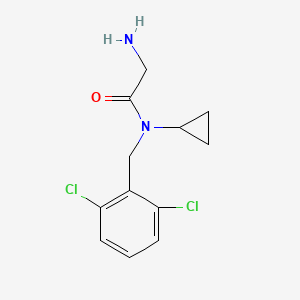

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide

Description

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide is a substituted acetamide derivative characterized by a cyclopropyl group and a 2,6-dichlorobenzyl moiety attached to the nitrogen atoms of the acetamide backbone. Its molecular formula is C₁₂H₁₂Cl₃NO (molecular weight: 292.6 g/mol), with a CAS number of 1353986-35-2 . Key physicochemical properties include an XLogP3 value of 3.6 (indicating moderate lipophilicity), a topological polar surface area of 20.3 Ų, and four rotatable bonds, suggesting flexibility in its structure . The compound has been listed as discontinued by suppliers such as CymitQuimica, though its exact applications remain unclear .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-10-2-1-3-11(14)9(10)7-16(8-4-5-8)12(17)6-15/h1-3,8H,4-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBJMFMMHVVFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=C(C=CC=C2Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Introduction of the dichlorobenzyl group: This step involves the reaction of a suitable benzyl chloride derivative with a nucleophile to introduce the dichlorobenzyl moiety.

Coupling with acetamide: The final step involves the coupling of the cyclopropyl and dichlorobenzyl intermediates with acetamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dichlorobenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and function.

DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and replication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the chloroacetamide class, which includes herbicides and intermediates with diverse biological activities. Below is a comparative analysis with analogous compounds:

Key Structural Differences and Implications

- Cyclopropyl vs. This may affect binding to biological targets or environmental persistence .

- Functional Group Diversity: The presence of a cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide alters reactivity and toxicity, though its applications remain underexplored .

Biological Activity

The compound 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide has garnered attention in recent research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide is characterized by a cyclopropyl group and a dichlorobenzyl moiety attached to an amide functional group. The presence of chlorine atoms in the benzyl ring is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against various diseases.

Antimicrobial Properties

Research has indicated that 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide exhibits notable antimicrobial activity. In vitro studies have shown significant inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, treatment with this compound resulted in increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

The biological activity of 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors involved in pain and inflammation pathways, potentially offering analgesic effects.

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide on several cancer cell lines. The results demonstrated an IC50 value indicating effective inhibition of cell growth, particularly in breast and colon cancer cells.

- Animal Models : In vivo experiments using rodent models have indicated that the administration of this compound leads to a significant reduction in tumor size compared to control groups. This suggests a promising therapeutic potential for further development in oncology.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.